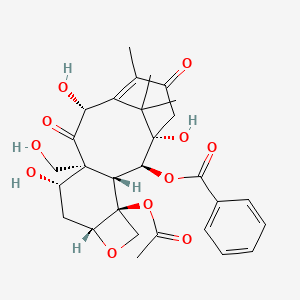
19-Hydroxy-10-deacetyl Baccatin-III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“19-Hydroxy-10-deacetylbaccatin III” is an impurity of Baccatin III and is extracted from the needles of Taxus Baccata . It is used to synthesize 19-hydroxydocetaxel which is a compound that exhibits a high level of cytotoxicity in vitro experimental models .
Synthesis Analysis
The synthesis of Baccatin III, a precursor to “19-Hydroxy-10-deacetyl Baccatin-III”, involves the enzyme Taxoid 10β-O-acetyltransferase (DBAT). This enzyme catalyzes the formation of baccatin III from 10-deacetylbaccatin III (10-DAB) . The activity essential residues of DBAT were elucidated, making it possible for the further structural-based re-design of the enzyme for efficient biotransformation of baccatin III .
Molecular Structure Analysis
The molecular structure of “19-Hydroxy-10-deacetyl Baccatin-III” is closely related to that of 10-Deacetylbaccatin III . The key enzyme in the biosynthesis of the famous anticancer drug paclitaxel, Taxoid 10β-O-acetyltransferase (DBAT), catalyzes the formation of baccatin III from 10-deacetylbaccatin III (10-DAB) .
Chemical Reactions Analysis
The key enzyme in the production of baccatin III, a key precursor in paclitaxel synthesis, is Taxoid 10β-O-acetyltransferase (DBAT). It produces baccatin III by transferring an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III .
Wissenschaftliche Forschungsanwendungen
Synthesis of Taxol Derivatives : Studies have focused on modifying the side-chain at C-13 of 10-deacetyl baccatin III to create taxol analogues with improved binding to tubulin (Guéritte-Voegelein et al., 1986).
Enzymatic Conversion Processes : Research has developed enzymatic processes for converting 10-deacetylbaccatin III to baccatin III. For example, using a C-10 deacetylase from Nocardioides luteus for this conversion without requiring protection of the 7-hydroxyl group (Patel, Banerjee, & Nanduri, 2000).
Selective Protection of Hydroxyl Groups : Protocols for the selective protection of the C(7) and C(10) hydroxyl groups of 10-deacetyl baccatin III have been developed, aiding in more efficient semi-syntheses of taxol and its analogs (Holton et al., 1998).
Functionalization of the C-10 Position : A chemoselective approach for functionalizing the C-10 position of 10-deacetyl baccatin III has been described, allowing for the synthesis of various C-10 hydroxyl derivatives and biologically active Taxol® analogues (Kant et al., 1994).
Anticancer Activity Evaluation : The cytotoxic properties of enzymatically synthesized baccatin III have been evaluated against different human cancer cell lines, demonstrating its potential for use in the semi-synthesis of taxol (Sah et al., 2020).
Bioproduction of Baccatin III : Studies have explored the bioconversion system for the production of baccatin III, an advanced precursor of paclitaxel, in transgenic mushrooms expressing the 10-deacetylbaccatin III-10-O-acetyltransferase gene (Han et al., 2014).
Structure-Activity Relationships of Analogues : Research has been conducted to determine the crucial parts of taxol and its analogues involved in binding to tubulin, aiding in the development of more effective derivatives (Guénard et al., 1993).
Zukünftige Richtungen
Future research directions include increasing the production yield of Taxol, the parent compound of “19-Hydroxy-10-deacetyl Baccatin-III”, through various methods such as chemical synthesis, artificial culture, microbial fermentation, and tissue cell culture . There is also interest in understanding the Taxol biosynthetic pathway and related enzymes in fungi .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALOPRXVBVZSAC-RIFKXWPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19-Hydroxy-10-deacetyl Baccatin-III | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

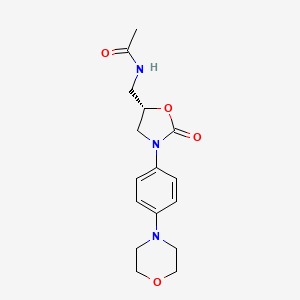

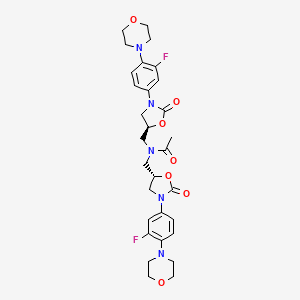
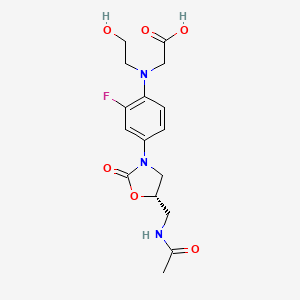
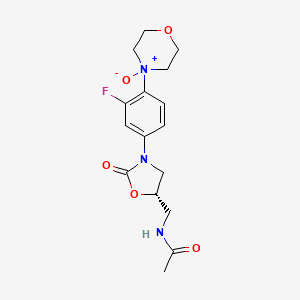
![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)
![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)
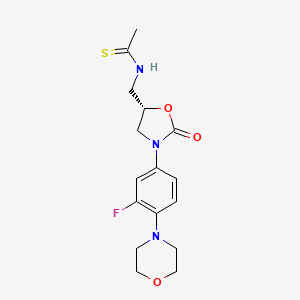
![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)
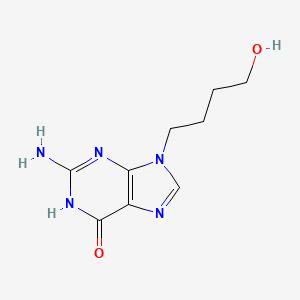
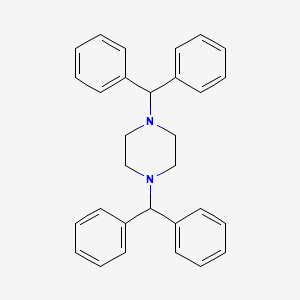
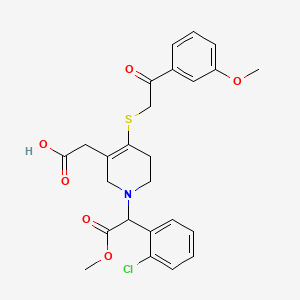
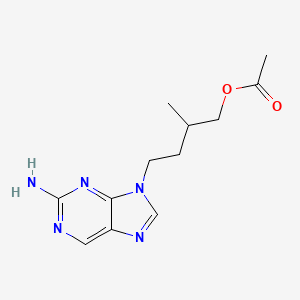
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)